molecular formula C18H35BrO2 B1596229 Methyl 17-bromoheptadecanoate CAS No. 72338-49-9

Methyl 17-bromoheptadecanoate

Cat. No. B1596229
CAS RN: 72338-49-9
M. Wt: 363.4 g/mol
InChI Key: XSHXLJQWLPXKRC-UHFFFAOYSA-N
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Description

Methyl 17-bromoheptadecanoate is a chemical compound with the molecular formula C18H35BrO2 . It is also known by other names such as 17-bromo-heptadecanecarboxylic acid-methyl ester and Heptadecanoic acid,17-bromo-, methyl ester .


Molecular Structure Analysis

The molecular structure of Methyl 17-bromoheptadecanoate consists of 18 carbon atoms, 35 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms . It contains a total of 55 bonds, including 20 non-hydrogen bonds, 1 multiple bond, 16 rotatable bonds, 1 double bond, and 1 ester .


Physical And Chemical Properties Analysis

Methyl 17-bromoheptadecanoate has a molecular weight of 363.4 g/mol . It has a computed XLogP3-AA value of 7.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 17 rotatable bonds . Its exact mass and monoisotopic mass are both 362.18204 g/mol . The topological polar surface area is 26.3 Ų . It has a heavy atom count of 21 .

Scientific Research Applications

  • Nuclear Medicine and Radiopharmaceuticals Methyl 17-bromoheptadecanoic acid is utilized in the preparation of fluorine-18 labeled compounds, such as [17-18F]-fluoroheptadecanoic acid, which are significant in nuclear medicine. The nucleophilic 18F-for-Br substitution in methyl 17-bromoheptadecanoic acid achieves high radiochemical yields. This process facilitates the production of radiotracers used in positron emission tomography (PET) scanning, an important diagnostic tool in medical imaging (Coenen, Schüller, Stocklin, Klatte, & Knöchel, 1986).

  • Synthesis and Biological Evaluation in Chemistry The compound is involved in the synthesis of various fluorinated fatty acids, such as 17-[18F]fluoro-3-methylheptadecanoic acid. These synthesized compounds have applications in routine medical studies. For example, they are used to study myocardial metabolism and potentially in diagnostic imaging in heart-related medical research (Takahashi, Ido, & Iwata, 1991).

  • Structural Analysis and Crystallography In the field of crystallography, methyl 17-bromoheptadecanoate is used in the study of molecular structures. For instance, the crystal structure of cholesteryl 17-bromoheptadecanoate was determined using X-ray diffraction, contributing to a deeper understanding of molecular configurations and interactions in chemistry (Abrahamsson & Dahlén, 1976; 1977).

  • Pharmaceutical Research and Development In pharmaceutical research, derivatives of methyl 17-bromoheptadecanoic acid are synthesized and evaluated for potential therapeutic applications. For example, the synthesis and biological evaluation of iodine-131 labeled fatty acids, such as 17-iodo-9-telluraheptadecanoic acid, suggest potential use in evaluating myocardial fatty acid metabolism (Goodman, Knapp, Callahan, & Ferren, 1982).

  • Biochemistry and Enzymatic Studies Methyl 17-bromoheptadecanoate plays a role in biochemical studies, particularly in understanding enzymatic processes. For instance, research on cyclopropane fatty acids catalyzed by bacterial extracts involves derivatives of methyl 17-bromoheptadecanoic acid. These studies contribute to our knowledge of fatty acid biosynthesis and metabolic pathways (Zalkin, Law, & Goldfine, 1963).

properties

IUPAC Name

methyl 17-bromoheptadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35BrO2/c1-21-18(20)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19/h2-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHXLJQWLPXKRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60339166
Record name Methyl 17-bromoheptadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 17-bromoheptadecanoate

CAS RN

72338-49-9
Record name Methyl 17-bromoheptadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DA Jaeger, G Li, W Subotkowski, KT Carron… - Langmuir, 1997 - ACS Publications
The aggregation in dilute aqueous solutions of several ω-substituted single-chain quaternary ammonium surfactants has been studied by Krafft temperature and critical aggregation/…
Number of citations: 30 pubs.acs.org

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